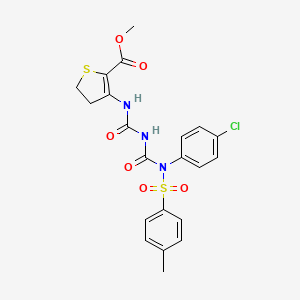

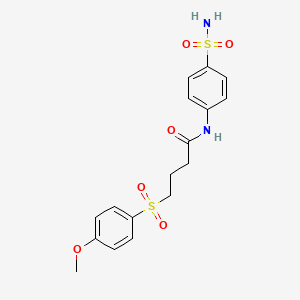

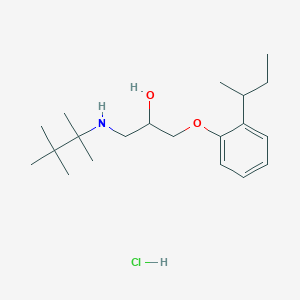

![molecular formula C11H10N2 B2672874 1H,2H,3H-吡咯并[2,3-b]喹啉 CAS No. 40041-77-8](/img/structure/B2672874.png)

1H,2H,3H-吡咯并[2,3-b]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H,2H,3H-pyrrolo[2,3-b]quinoline is a type of pyrroloquinoline, a class of compounds that have been studied for their potential applications in various fields . For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Synthesis Analysis

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy . Other methods for the synthesis of 3H-pyrrolo[2,3-c]quinolines have been reviewed, with methods being divided into categories depending on the ring closed in the final step .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-h]quinoline has been analyzed . These molecules possess hydrogen bond donor (pyrrole) and acceptor (pyridine) groups, which leads to the formation of cyclic dimers in their crystals .Chemical Reactions Analysis

The chemical reactions of 1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives have been studied. For example, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-h]quinoline have been analyzed . For instance, its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .科学研究应用

合成和化学性质

1H,2H,3H-吡咯并[2,3-b]喹啉及其衍生物因其在有机合成、药物化学和材料科学中的潜在应用而被广泛探索。一种应用包括通过分子内杂环狄尔斯-阿尔德(Povarov)方法合成生物碱 luotonin A 和喜树碱,展示了该化合物在复杂有机合成中的效用 (Twin & Batey, 2004)。此外,该结构已在无催化剂合成吡咯并[1,2-a]喹啉中被操纵,展示了其多功能性和环境友好性,因为水是唯一的副产物 (Wu et al., 2017)。

分析和光谱研究

对 1H-吡咯并[2,3-b]喹啉衍生物的研究扩展到分析和光谱研究。例如,已经研究了水与 1H-吡咯并[3,2-h]喹啉的配合物以了解氢键动力学,提供了对分子水平溶剂相互作用的见解 (Nosenko et al., 2008)。

材料科学和传感应用

在材料科学中,1H-吡咯并[2,3-b]喹啉的衍生物,例如氟代杯[4]吡咯和二吡咯基喹喔啉,已被用作中性阴离子受体。这些衍生物表现出对氟化物、氯化物或磷酸二氢根等阴离子的增强亲和力,展示了在传感技术中的潜在应用 (Anzenbacher et al., 2000)。

药物化学和药物发现

吡咯并喹啉,包括那些基于 1H,2H,3H-吡咯并[2,3-b]喹啉骨架的吡咯并喹啉,已被确认为药物发现中的有价值的支架。它们的结构多样性允许合成具有多种生物活性的化合物,包括抗癌特性。这突出了支架在生成具有潜在治疗应用的分子中的作用 (Solomon & Lee, 2011)。

作用机制

While the specific mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]quinoline is not mentioned in the search results, related compounds have shown potential in various applications. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors .

安全和危害

未来方向

The future directions of research on 1H,2H,3H-pyrrolo[2,3-b]quinoline could involve further exploration of its potential applications in various fields. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, suggesting potential for cancer therapy . Additionally, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have shown potential for antileishmanial efficacy .

属性

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)13-10/h1-4,7H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUALMKALWZMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC3=CC=CC=C3C=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

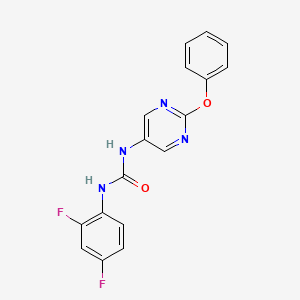

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![methyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2672812.png)